Suronacrine maleate, also known as HP-128, is a chiral cognition activator drug that has been studied for its potential therapeutic applications. While suramin, a related compound, has been extensively used as an antitrypanosomal agent for diseases such as onchocerciasis and African sleeping sickness, it has also garnered attention for its anticancer properties. Suramin's ability to inhibit the binding of growth factors to their cell surface receptors has led to investigations into its effects on tumor cell proliferation, particularly in prostate cancer124. Additionally, sur
The primary chemical reaction investigated in the context of Suronacrine maleate is its complexation with cyclodextrins, particularly α-cyclodextrin and β-cyclodextrin. [] This complexation involves the partial inclusion of the Suronacrine molecule into the cyclodextrin cavity, primarily from the secondary hydroxyl side. [] The interaction is stabilized by hydrogen bond formation between the guest and host molecules. []
Although the exact mechanism of action of Suronacrine maleate is not fully elucidated in the provided literature, its potential as a cognition activator is linked to its ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter crucial for learning and memory. [] This inhibition leads to increased acetylcholine levels in the brain, potentially improving cognitive function. []
The provided literature primarily focuses on the interaction of Suronacrine maleate with cyclodextrins in aqueous solutions. [, ] Key findings include:
The primary scientific application of Suronacrine maleate, as highlighted in the provided literature, is its investigation as a potential therapeutic agent for Alzheimer's disease. [, ] Key research areas include:
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4